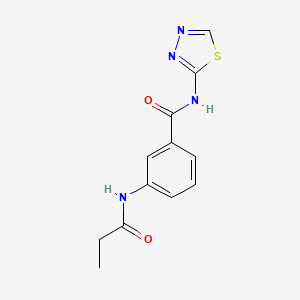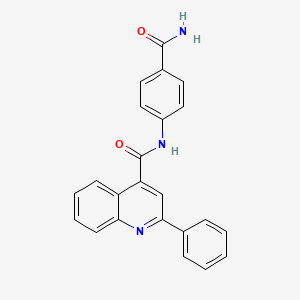![molecular formula C19H22N2O2 B11170191 N-benzyl-2-[(3-methylbutanoyl)amino]benzamide](/img/structure/B11170191.png)
N-benzyl-2-[(3-methylbutanoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The benzyl group (C₆H₅CH₂-) is attached to the nitrogen atom of the amide, and the 3-methylbutanoyl group (CH₃CH(CH₃)CO-) is linked to the amide nitrogen.
- This compound exhibits interesting properties due to the combination of aromatic and aliphatic functionalities.
N-benzyl-2-[(3-methylbutanoyl)amino]benzamide: is a complex organic compound with a benzamide core. The benzamide moiety consists of a benzene ring attached to an amide functional group (CONH₂).
Métodos De Preparación
Synthetic Routes: One common synthetic route involves the reaction of benzylamine with 3-methylbutanoyl chloride (or 3-methylbutanoic anhydride) in the presence of a base (such as triethylamine or sodium hydroxide).
Reaction Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures in an organic solvent (e.g., dichloromethane or ethyl acetate).
Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory using standard techniques.
Análisis De Reacciones Químicas
Oxidation: The benzyl group can undergo oxidation to form benzoic acid.
Reduction: Reduction of the carbonyl group (amide) can yield the corresponding amine.
Substitution: The benzyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions: N-bromosuccinimide (NBS) is often used for benzylic bromination.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding amide chemistry.
Biology: It may serve as a building block for designing bioactive molecules or as a probe in biological studies.
Medicine: Investigations into its pharmacological properties could reveal potential drug candidates.
Industry: Although not directly used in industry, understanding its behavior contributes to broader chemical knowledge.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific application. For instance:
- As a drug candidate, it might interact with specific receptors or enzymes.
- In biological systems, it could affect cellular processes through binding or inhibition.
Comparación Con Compuestos Similares
Similar Compounds: Other benzamides, such as N-phenylbenzamide or N-(4-methylbenzyl)-2-[(3-methylbutanoyl)amino]benzamide, share structural similarities.
Uniqueness: The combination of benzyl, 3-methylbutanoyl, and amide groups distinguishes this compound from others.
Remember that this compound’s properties and applications are subject to ongoing research, and its full potential may not yet be realized.
Propiedades
Fórmula molecular |
C19H22N2O2 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
N-benzyl-2-(3-methylbutanoylamino)benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)12-18(22)21-17-11-7-6-10-16(17)19(23)20-13-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,23)(H,21,22) |
Clave InChI |
YBBUYTVMLHZLLM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[acetyl(methyl)amino]phenyl}-2-fluorobenzamide](/img/structure/B11170119.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-methoxybenzamide](/img/structure/B11170122.png)

![methyl N-[phenyl(phenylsulfanyl)acetyl]leucinate](/img/structure/B11170138.png)
![2-(4-chlorophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11170149.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B11170152.png)
![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2,4-dimethoxy-benzamide](/img/structure/B11170157.png)

![3-[(phenylcarbonyl)amino]-N,N-di(prop-2-en-1-yl)benzamide](/img/structure/B11170162.png)

![N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide](/img/structure/B11170168.png)
![2-[(3,5-Dimethylpiperidin-1-yl)carbonyl]phenyl acetate](/img/structure/B11170170.png)
![2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11170177.png)
